Head-to-Head Potency Comparison: iMAC2 vs. iMAC1, iMAC3, and Other MAC Inhibitors
In a direct comparative study, iMAC2 inhibited MAC activity with an IC50 of 28 nM, demonstrating an 11-fold higher potency than iMAC1 (IC50 = 300 nM). It is 1.5-fold less potent than iMAC3 (IC50 = 19 nM) but more potent than iMAC4 (IC50 = 170 nM), iMAC5 (IC50 = 450 nM), Bci1 (IC50 = 84 nM), and Bci2 (IC50 = 966 nM) [1]. This quantifies the relative potency of iMAC2 within the class.
| Evidence Dimension | Inhibition of MAC activity (IC50) |
|---|---|
| Target Compound Data | 28 nM |
| Comparator Or Baseline | iMAC1: 300 nM; iMAC3: 19 nM; iMAC4: 170 nM; iMAC5: 450 nM; Bci1: 84 nM; Bci2: 966 nM |
| Quantified Difference | iMAC2 is 10.7-fold more potent than iMAC1 and 1.5-fold less potent than iMAC3. |
| Conditions | In vitro MAC inhibition assay |
Why This Matters
This direct comparison allows researchers to select iMAC2 when high potency is required, but the extreme potency of iMAC3 is not necessary or desirable.
- [1] Peixoto, P. M., et al. (2009). MAC inhibitors suppress mitochondrial apoptosis. Biochemical Journal, 423(3), 381-387. (Table 3 data as presented in PMC article 'MAC and Bcl-2 family proteins conspire in a deadly plot') View Source
